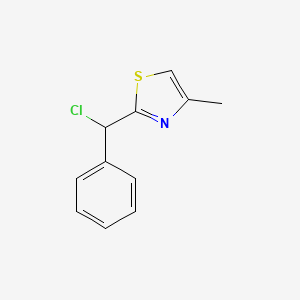
Thiazole, 2-(chlorophenylmethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-(chlorophenylmethyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties . The presence of the chlorophenylmethyl and methyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(chlorophenylmethyl)-4-methyl- can be achieved through various methods. One common approach involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . For instance, the reaction of 2-chloroacetophenone with thiourea under acidic conditions can yield the desired thiazole derivative.
Another method involves the use of a cascade protocol, where thiazole derivatives are synthesized by reacting alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of Thiazole, 2-(chlorophenylmethyl)-4-methyl- often employs continuous flow microreactor systems. For example, the reaction of 1-isothiocyanic acid base-2-chloro-2-propenes with chlorine in a microreactor can produce the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(chlorophenylmethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the chlorophenylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazole, 2-(chlorophenylmethyl)-4-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 2-(chlorophenylmethyl)-4-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic five-membered ring structure with sulfur and nitrogen atoms.
Bisthiazole: Contains two thiazole rings and exhibits similar biological activities.
Thiazolidin-4-one: A saturated derivative of thiazole with a carbonyl group at the 4-position.
Uniqueness
Thiazole, 2-(chlorophenylmethyl)-4-methyl- stands out due to the presence of the chlorophenylmethyl group, which enhances its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various applications .
Properties
CAS No. |
543699-14-5 |
|---|---|
Molecular Formula |
C11H10ClNS |
Molecular Weight |
223.72 g/mol |
IUPAC Name |
2-[chloro(phenyl)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,1H3 |
InChI Key |
RTARWERLMSTIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
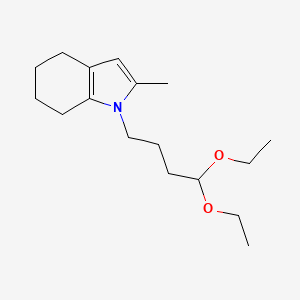
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)
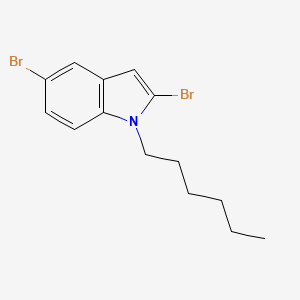
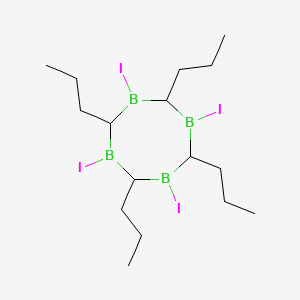
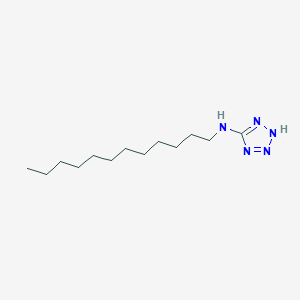
![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
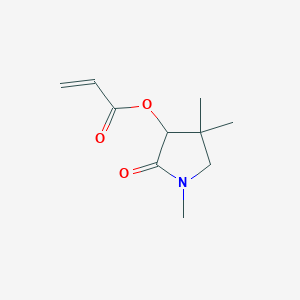
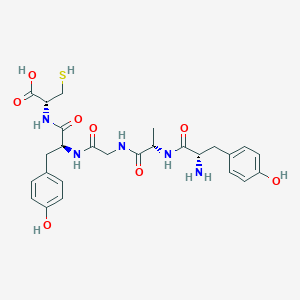
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
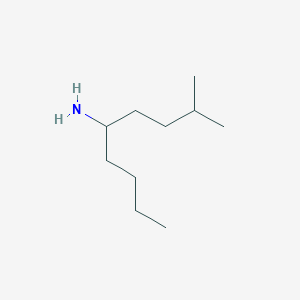
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
